3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine]
Overview
Description
3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine] is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine] typically involves multiple steps, starting with the formation of the pyrrolopyrazine core. One common approach is the transition-metal-free strategy, which includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes at room temperature using solid alumina.
Addition of propargylamine to the obtained acetylenes to form N-propargylenaminones.
Intramolecular cyclization of the prepared propargylic derivatives using cesium carbonate (Cs2CO3) and dimethyl sulfoxide (DMSO) to achieve the desired spirocyclic structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine] can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxides or derivatives.
Reduction: Reduction of functional groups within the compound.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine] has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a ligand for biological targets or as a probe in biochemical studies.
Industry: Use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine] exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine] can be compared with other similar spirocyclic compounds, such as:
3,4-Dihydrospiro[naphthalene-1(2H),1'-cyclopentane]-4'-ene-3'-one
3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]
Properties
IUPAC Name |
spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclopentane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-6-11(5-1)10-4-3-8-13(10)9-7-12-11/h3-4,8,12H,1-2,5-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGZDJBTVHBYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=CC=CN3CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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